托地美福

科学研究应用

作用机制

托替磷酸的精确作用机制尚不清楚。 据信它可以刺激体内的多种代谢途径,而不仅仅是补充缺乏的磷 . 这种刺激可能涉及各种分子靶点和途径,有助于其在治疗代谢紊乱方面的治疗效果 .

类似化合物:

磷酸: 磷的更氧化形式。

膦: 磷的还原形式。

苯基膦酸: 一种结构相似的化合物,具有不同的官能团.

生化分析

Biochemical Properties

Toldimfos is an aromatic phosphorus compound that falls between phosphorous itself and phosphoric acid in the stages of oxidation . . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Cellular Effects

It is known that Toldimfos stimulates metabolism within the body This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that the effect of Toldimfos arises due to multiple stimulations of metabolism within the body . It is not clear whether the effect of Toldimfos is simply a matter of the substitution of deficient phosphorus

Temporal Effects in Laboratory Settings

In laboratory settings, Toldimfos has been shown to be rapidly absorbed with peak blood concentrations occurring within 10 to 20 minutes after administration . The mean half-life of Toldimfos in serum was found to be around 1.07 hours in calves and 1.15 hours in dairy cows . Toldimfos is rapidly eliminated following dosing, with the major fraction of the administered dose eliminated within 6 hours .

Dosage Effects in Animal Models

The recommended therapeutic dose of Toldimfos is 10 mg/kg body weight given by intravenous, intramuscular, or subcutaneous injection . Injections are normally repeated to clinical effect, up to a maximum of 10 injections

Metabolic Pathways

Toldimfos is involved in metabolic pathways related to phosphorus metabolism . It is suggested that the effect of Toldimfos arises due to multiple stimulations of metabolism within the body . The specific enzymes or cofactors that Toldimfos interacts with are not yet identified.

Transport and Distribution

Toldimfos is rapidly absorbed from the injection site with peak concentrations occurring in serum at 10 minutes post-administration . The pharmacokinetic profile corresponded to a one-compartment model of distribution

准备方法

合成路线和反应条件: 托替磷酸是通过将 4-二甲氨基-2-甲基苯基膦酸与氢氧化钠反应生成钠盐来合成的 . 反应通常在水性介质中于受控温度下进行,以确保完全转化。

工业生产方法: 在工业环境中,托替磷酸采用类似的方法,但规模更大。 该工艺涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型: 托替磷酸会发生各种化学反应,包括:

氧化: 托替磷酸可以被氧化成磷酸衍生物。

还原: 它可以被还原成膦衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化锂铝之类的还原剂。

主要产物:

氧化: 磷酸衍生物。

还原: 膦衍生物。

取代: 各种取代的苯基膦酸衍生物.

相似化合物的比较

Phosphoric Acid: A more oxidized form of phosphorus.

Phosphine: A reduced form of phosphorus.

Phenylphosphinic Acid: A structurally similar compound with different functional groups.

Uniqueness: Toldimfos is unique in its ability to stimulate multiple metabolic pathways, making it more effective in treating a range of metabolic disorders compared to other phosphorus compounds .

生物活性

Toldimfos, specifically in its sodium salt form, is an aromatic phosphorus compound with significant biological activity, particularly in veterinary medicine. Its primary applications revolve around enhancing metabolic functions, improving fertility in livestock, and treating various metabolic disorders. This article delves into the biological activity of Toldimfos, supported by data tables, case studies, and detailed research findings.

Toldimfos sodium (C₉H₁₂NNaO₂P) acts as a chelating agent , binding to metal ions and forming stable complexes. This property is crucial in various biochemical applications, including catalysis and enhancing nutrient absorption in animals. Although the exact mechanism of action remains partially understood, it is hypothesized that Toldimfos stimulates various metabolic pathways rather than merely supplementing phosphorus levels.

Inhibition of Enzymatic Activity

Research indicates that Toldimfos sodium inhibits the activity of bovine serum paraoxonase 1 , an enzyme involved in lipid metabolism. This inhibition can lead to alterations in metabolic pathways, which may have both beneficial and detrimental effects depending on the context of use.

Applications in Veterinary Medicine

Toldimfos sodium is primarily used to treat metabolic disorders in livestock. Its applications include:

- Enhancing Milk Production : Studies show that Toldimfos improves milk yield in cattle and buffaloes.

- Fertility Treatments : It is effective in treating reproductive diseases and developmental disorders caused by calcium, magnesium, and phosphorus imbalances .

- Fracture Healing : When combined with Vitamin D preparations, Toldimfos promotes callus formation during fracture healing.

1. Treatment of Acute Kidney Injury

A notable case involved a Border Terrier suffering from acute kidney injury (AKI) where intravenous administration of Toldimfos sodium was initiated due to severe hypophosphatemia. The treatment led to marked improvements in metabolic acidosis and overall recovery .

2. Efficacy in Buffaloes with Post-Parturient Haemoglobinuria

A study conducted on buffaloes suffering from post-parturient haemoglobinuria demonstrated the therapeutic efficacy of Toldimfos sodium compared to other treatments. The results indicated a higher recovery rate with Toldimfos, highlighting its effectiveness in managing this condition .

Comparative Efficacy Table

| Treatment | Recovery Rate (%) | Notes |

|---|---|---|

| Toldimfos Sodium | 80 | Highest efficacy observed |

| Sodium Acid Phosphate | 60 | Moderate effectiveness |

| Tea Leaves | 50 | Supplementary treatment |

This table summarizes the comparative efficacy of different treatments for post-parturient haemoglobinuria in buffaloes .

Synergistic Effects with Other Compounds

Research indicates that co-administration of Toldimfos with antioxidants such as Vitamin C can enhance its efficacy, particularly in improving reproductive health outcomes. Additionally, combining it with other minerals has shown positive effects on fertility rates and metabolic functions.

属性

IUPAC Name |

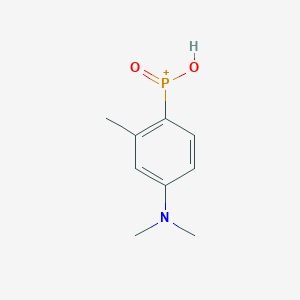

[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQCGAOGULZGB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866652, DTXSID701224436 | |

| Record name | [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-64-7 | |

| Record name | Toldimfos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLDIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。